molecular formula C13H19NO B5069120 N-(2-methoxycyclohexyl)aniline CAS No. 355381-98-5

N-(2-methoxycyclohexyl)aniline

Cat. No.: B5069120
CAS No.: 355381-98-5
M. Wt: 205.30 g/mol
InChI Key: AIWUEFRPZLVRCO-UHFFFAOYSA-N
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Description

N-(2-methoxycyclohexyl)aniline is an organic compound with the molecular formula C13H19NO It consists of a cyclohexyl ring substituted with a methoxy group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxycyclohexyl)aniline can be synthesized through several methods. One common approach involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base . Another method involves the nucleophilic substitution of aniline derivatives with appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using methanol and suitable catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxycyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-methoxycyclohexyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxycyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methylaniline
  • N-ethyl aniline
  • N,N-dimethylaniline

Uniqueness

N-(2-methoxycyclohexyl)aniline is unique due to the presence of the methoxy group on the cyclohexyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aniline derivatives and influences its reactivity and applications .

Properties

IUPAC Name

N-(2-methoxycyclohexyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWUEFRPZLVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-98-5
Record name N-(2-Methoxycyclohexyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355381-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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